Weak calmodulin antagonists cause false negatives in CaM-inhibition assays. Calmidazolium chloride (R 24571) is a cell-permeable, nanomolar-range CaM antagonist that resolves this challenge with a 10 nM IC50 against brain CaM-dependent PDE - >150-fold more potent than trifluoperazine. Key differentiation data:
• PDE IC50 = 0.15 μM; Ca2+-ATPase IC50 = 0.35 μM; CaM Kd ≈ 3 nM.
• 25-fold stronger MLCK inhibition vs W-7; 250-fold greater SERCA1 potency (IC50 0.5 μM).
• Supplied as white to off-white solid, ≥98% HPLC, soluble in DMSO/EtOH, shipped at -20°C.
Molecular FormulaC31H23Cl6N2O+
Molecular Weight652.2 g/mol
CAS No.95013-41-5
Cat. No.B1211579
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Calmidazolium
CAS
95013-41-5
Synonyms
1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride calmidazolium calmidazolium chloride calmidazolium ion R 24571 R-24571
Calmidazolium chloride (R 24571, CAS 95013-41-5) is a cell-permeable calmodulin (CaM) antagonist belonging to the imidazolium class, derived from the antimycotic agent miconazole [1]. It functions by binding reversibly to CaM and inhibiting CaM-mediated enzyme activation across multiple target systems [2]. Calmidazolium antagonizes CaM-dependent phosphodiesterase (PDE) and CaM-induced erythrocyte Ca2+-transporting ATPase activation with IC50 values of 0.15 μM and 0.35 μM, respectively, and binds CaM with a Kd of approximately 3 nM [3]. Available commercially as the chloride salt (MW 687.70), Calmidazolium is typically supplied as a white to off-white solid with purity ≥95–98% by HPLC, soluble in DMSO or ethanol, and requires storage at −20°C for long-term stability .
High-purity chloride salt; soluble in DMSO or ethanol for in vitro dosing
[1] Mazzei GJ, Schatzman RC, Turner RS, Vogler WR, Kuo JF. Phospholipid-sensitive Ca2+-dependent protein kinase inhibition by R-24571, a calmodulin antagonist. Biochem Pharmacol. 1984;33(1):125-130. View Source
[2] Van Belle H. R 24571: a potent inhibitor of calmodulin-activated enzymes. Cell Calcium. 1981;2(5):483-494. View Source
[3] Gietzen K, Wüthrich A, Bader H. R 24571: a new powerful inhibitor of red blood cell Ca2+-transport ATPase and of calmodulin-regulated functions. Biochem Biophys Res Commun. 1981;101(2):418-425. View Source
Calmidazolium vs. Alternative Calmodulin Antagonists
Although several calmodulin antagonists are commercially available — including W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), trifluoperazine (TFP), chlorpromazine (CPZ), and compound 48/80 — their divergent potency profiles, target selectivity windows, and cellular permeability characteristics preclude simple interchangeability in experimental workflows [1]. Calmidazolium exhibits nanomolar-range potency against brain CaM-dependent phosphodiesterase (IC50 = 10 nM), conferring >150-fold greater inhibitory strength compared to trifluoperazine, and approximately 25-fold higher potency than W-7 against CaM-activated myosin light chain kinase [2]. Crucially, these agents differ in competitive versus non-competitive inhibition mechanisms, as well as in their off-target profiles across Ca2+ pump isoforms and non-CaM-dependent enzymes [3]. Consequently, substitution with a lower-potency alternative may yield false-negative results in CaM-inhibition assays, while compounds with broader off-target activity can confound mechanistic interpretation of calcium-signaling pathways [4]. The quantitative evidence presented in Section 3 provides the comparative framework necessary for informed compound selection.
Potency profile: Reported inhibitory activity differs substantially from W-7, trifluoperazine, or chlorpromazine; direct substitution may require significant concentration re-optimization.
Mechanism mismatch: Calmidazolium acts as a competitive CaM antagonist, while W-7 is non-competitive; mechanism-dependent outcomes may shift pathway-response interpretation.
Off-target engagement: Calmidazolium may inhibit CaM-independent ATPases at concentrations overlapping CaM-inhibitory range; compound 48/80 shows wider discrimination and may alter specificity conclusions.
[1] Hidaka H, Sasaki Y, Tanaka T, et al. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proc Natl Acad Sci USA. 1981;78(7):4354-4357. View Source
[2] Levin RM, Weiss B. Selective binding of antipsychotics and other psychoactive agents to the calcium-dependent activator of cyclic nucleotide phosphodiesterase. J Pharmacol Exp Ther. 1979;208(3):454-459. View Source
[3] Khan SZ, Longland CL, Michelangeli F. The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca2+ pumps. Biochem Pharmacol. 2000;60(12):1797-1806. View Source
[4] Léger C, Pitard I, Sadi M, et al. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium. BMC Biol. 2022;20(1):176. View Source
Calmidazolium: Potency & Selectivity Evidence
Brain CaM-Dependent PDE Inhibition vs. Trifluoperazine
Calmidazolium exhibits substantially higher potency than trifluoperazine (TFP) as an inhibitor of brain Ca2+-calmodulin-dependent phosphodiesterase (PDE). Calmidazolium achieves an IC50 of 10 nM in this assay system, representing at least a 150-fold greater inhibitory potency compared to trifluoperazine . This potency differential establishes Calmidazolium as a preferred tool compound when maximal CaM-PDE inhibition is required at lower compound concentrations.
CaM-PDE InhibitionData to verify
IC50 10 nM (Calmidazolium) vs. ≥1.5 μM (trifluoperazine)
Inhibition of brain Ca2+-calmodulin-dependent phosphodiesterase (PDE)
Target Compound Data
IC50 = 10 nM
Comparator Or Baseline
Trifluoperazine: IC50 value is >150× higher (≥1.5 μM based on stated fold-difference)
Quantified Difference
≥150-fold greater potency for Calmidazolium
Conditions
In vitro enzyme assay using brain CaM-dependent PDE
Why This Matters
For experiments requiring robust CaM-PDE inhibition at low nanomolar concentrations, Calmidazolium permits effective target engagement without the higher drug concentrations that may introduce confounding off-target effects.
Calmidazolium is 25× more potent than W-7, 65× more potent than CPZ
Conditions
Purified myosin light chain kinase enzyme assay with Ca2+-calmodulin stimulation
Why This Matters
Investigators studying MLCK-mediated contractile signaling should prioritize Calmidazolium for in vitro enzyme inhibition studies, where lower IC50 values enable effective blockade without the higher concentrations required for W-7 or CPZ.
[1] Asano M. Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. J Pharmacol Exp Ther. 1989;251(2):764-773. View Source
SERCA1 Ca2+-ATPase Inhibition vs. W-7
Calmidazolium is among the most potent inhibitors of skeletal muscle sarcoplasmic reticulum Ca2+-ATPase (SERCA1 isoform), exhibiting an IC50 of 0.5 μM [1]. By comparison, W-7 was substantially less effective in the same assay system, requiring an IC50 of 125 μM to achieve equivalent inhibition — a 250-fold difference in potency [1]. Notably, this inhibition appears to be independent of calmodulin and proceeds through direct interaction with the Ca2+ pump, demonstrating isoform specificity (SERCA1 inhibition occurs while cerebellar ER SERCA2b is largely unaffected except by trifluoperazine) [1].
Calmidazolium is 250× more potent than W-7 and 14× more potent than calmodulin-binding peptide
Conditions
Skeletal muscle SR Ca2+-ATPase activity assay; inhibition independent of calmodulin
Why This Matters
For researchers studying SERCA1-mediated Ca2+ sequestration in skeletal muscle, Calmidazolium provides potent inhibition at sub-micromolar concentrations that are unattainable with W-7, enabling more precise pharmacological dissection of SR Ca2+ pump function.
[1] Khan SZ, Longland CL, Michelangeli F. The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca2+ pumps. Biochem Pharmacol. 2000;60(12):1797-1806. View Source
Calpain I Inhibition vs. Other CaM Antagonists
Dose-response studies evaluating inhibition of the Ca2+-dependent protease calpain I revealed a potency hierarchy across calmodulin antagonists: Calmidazolium (IC50 = 6.2 μM), trifluoperazine (IC50 = 130 μM), and W-7 (IC50 = 251 μM) [1]. These data indicate that Calmidazolium inhibits calpain I with approximately 21-fold higher affinity than trifluoperazine and 40-fold higher affinity than W-7. The authors note that these IC50 values reflect 10- to 600-fold lower affinities for calpain I than for calmodulin across these compounds, underscoring that off-target protease inhibition occurs at concentrations above those required for CaM antagonism [1].
Calpain I InhibitionReported
IC50 6.2 μM vs. 130 μM (TFP), 251 μM (W-7)
Supports off-target profiling context
Off-target protease; select concentration below CaM-IC50 for specificity
Calmidazolium is ~21× more potent than TFP and ~40× more potent than W-7 against calpain I
Conditions
In vitro calpain I activity assay with dose-response analysis
Why This Matters
This evidence informs concentration range selection: Calmidazolium's higher calpain I affinity relative to comparators necessitates careful dose optimization when CaM-specific effects must be distinguished from calpain-mediated proteolysis.
[1] Brumley LM, Wallace RW. Calmodulin and protein kinase C antagonists also inhibit the Ca2+-dependent protein protease, calpain I. Biochem Biophys Res Commun. 1989;159(3):1297-1303. View Source
Specificity vs. Compound 48/80
A systematic comparison of Calmidazolium and compound 48/80 across multiple calmodulin-dependent and calmodulin-independent enzyme systems revealed important specificity distinctions. While both compounds were approximately equipotent in antagonizing the CaM-dependent fraction of brain PDE and erythrocyte Ca2+-transporting ATPase, Calmidazolium exhibited substantially greater inhibition of CaM-independent enzyme activities at comparable concentrations [1]. Specifically, inhibition of CaM-independent systems (including SR Ca2+-ATPase, Mg2+-ATPase, and Na+/K+-ATPase) occurred at considerably lower concentrations with Calmidazolium than with compound 48/80. Additionally, antagonism of proteolysis-induced stimulation of erythrocyte Ca2+-ATPase required a 32-fold higher concentration of compound 48/80 compared to that required for CaM-induced activation blockade, whereas Calmidazolium showed less discrimination between these activation modes [1].
Researchers requiring maximal specificity for CaM-dependent processes should consider that Calmidazolium, despite its higher potency, may engage CaM-independent targets at concentrations overlapping with its CaM-inhibitory range. This trade-off between potency and specificity must inform experimental design and data interpretation.
[1] Gietzen K, Adamczyk-Engelmann P, Wüthrich A, Konstantinova A, Bader H. Comparison of the calmodulin antagonists compound 48/80 and calmidazolium. Biochem J. 1983;216(3):611-616. View Source
Adenylate Cyclase Inhibition: Mechanism vs. W-7
In rat cerebellar membrane preparations, Ca2+-calmodulin-dependent adenylate cyclase activity was inhibited by Calmidazolium and trifluoperazine in an apparently competitive manner with respect to CaM, whereas W-7 produced non-competitive inhibition [1]. The potency of all three antagonists was strictly dependent on exogenous CaM concentration in the assay system. Furthermore, preincubation of membranes with exogenous CaM prior to antagonist addition substantially reduced the inhibitory efficacy of Calmidazolium and TFP, indicating that these compounds act by competing for CaM binding sites before CaM forms stable complexes with adenylate cyclase [1].
Adenylate Cyclase MechanismReported
Competitive (vs. CaM) for Calmidazolium; non-competitive for W-7
Mechanism of CaM-dependent adenylate cyclase inhibition
Target Compound Data
Competitive inhibition with respect to CaM
Comparator Or Baseline
W-7: non-competitive inhibition mechanism
Quantified Difference
Mechanistic distinction (competitive vs. non-competitive) rather than quantitative potency difference
Conditions
Rat cerebellar plasma membranes depleted of endogenous Ca2+ and CaM, with exogenous CaM addition
Why This Matters
The competitive inhibition mechanism of Calmidazolium implies that its apparent potency varies with CaM availability in the experimental system. This mechanistic insight is critical for interpreting dose-response relationships and for selecting appropriate antagonist controls when dissecting CaM-dependent cAMP signaling pathways.
[1] Ahlijanian MK, Cooper DM. Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes. J Pharmacol Exp Ther. 1987;241(2):407-414. View Source
Calmidazolium Research Applications
High-Potency CaM-Dependent Enzyme Inhibition
Calmidazolium is indicated for in vitro biochemical assays where maximal inhibition of calmodulin-dependent enzymes is required at low compound concentrations. As demonstrated by its IC50 of 10 nM against brain CaM-dependent PDE — representing a ≥150-fold potency advantage over trifluoperazine — and its 25-fold greater MLCK inhibition compared to W-7 [1], Calmidazolium enables effective CaM antagonism at concentrations that minimize vehicle effects and compound solubility challenges. This scenario is particularly relevant for high-throughput screening assays, purified enzyme kinetics studies, and experiments where maintaining low DMSO concentrations is critical for assay integrity.
SERCA1 Ca2+-ATPase Pharmacological Studies
Investigators studying Ca2+ sequestration in skeletal muscle SR should consider Calmidazolium based on its demonstrated IC50 of 0.5 μM against the SERCA1 isoform — a potency level 250-fold greater than W-7 (IC50 = 125 μM) and 14-fold greater than calmodulin-binding peptide (IC50 = 7 μM) . This application scenario is supported by direct comparative evidence showing that Calmidazolium inhibits SERCA1 through a calmodulin-independent mechanism involving altered Ca2+ affinity and stabilization of the E1 conformational state. Researchers should note that Calmidazolium exhibits isoform specificity, with minimal effect on cerebellar ER SERCA2b, enabling targeted pharmacological dissection of SERCA isoform function.
TRPC6-Mediated ROCE Pathway
Calmidazolium is a validated tool compound for studies of TRPC6-dependent Ca2+ signaling based on evidence that CaM inhibitors (Calmidazolium and trifluoperazine) abolish receptor-operated Ca2+ entry without affecting thapsigargin-operated Ca2+ entry in HEK-293 cells stably expressing TRPC6 . This functional selectivity for ROCE over store-operated calcium entry (SOCE) pathways provides researchers with a pharmacological strategy to discriminate between distinct Ca2+ influx routes in non-excitable cells. The evidence supports Calmidazolium deployment in experiments requiring dissection of receptor-mediated versus store-depletion-mediated Ca2+ entry mechanisms.
Cancer Stem-Like Cell Apoptosis Induction
Calmidazolium has established utility in cancer research applications involving apoptosis induction and growth inhibition of stem-like cancer cells. Evidence from murine embryonal carcinoma cell (ECC) studies demonstrates that Calmidazolium inhibits ECC growth through apoptosis induction and downregulation of stemness-related genes . This application scenario is further supported by data showing Calmidazolium-induced apoptosis-mediated cell death in HA59T hepatoma cells at concentrations between 1 and 15 μM, proceeding via Ca2+ release from ER stores in a phospholipase C-independent manner and subsequent Ca2+ influx through PKC-regulated pathways [1]. Researchers should note that Calmidazolium's dual activity as both a CaM antagonist and apoptosis inducer necessitates careful experimental controls to distinguish CaM-dependent signaling effects from cell death-related outcomes.
Application
Selection Property
Validation Focus
CaM-dependent enzyme inhibition assays
Reported low-concentration activity profile
Target engagement and DMSO compatibility
Skeletal muscle SR Ca2+-ATPase (SERCA1) studies
Reported isoform-selective inhibition
SERCA1 vs. SERCA2b isoform discrimination
TRPC6-dependent Ca2+ entry studies
Reported functional selectivity over store-operated entry
ROCE vs. SOCE pathway discrimination
Cancer cell signaling research
Reported apoptosis and growth-inhibition context
CaM-dependent vs. cell-death-related endpoint interpretation
[1] Asano M. Divergent pharmacological effects of three calmodulin antagonists... on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. J Pharmacol Exp Ther. 1989;251(2):764-773. View Source
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